molecular formula C8H5Cl2N3O B2470035 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1432064-86-2

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B2470035
CAS No.: 1432064-86-2
M. Wt: 230.05
InChI Key: XRQNIGDVIYNOIR-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors can be employed to enhance reaction efficiency and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: Used in the development of new materials with specific properties such as fluorescence or UV protection.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its oxadiazole ring system is particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQNIGDVIYNOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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